N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

Lipophilicity Drug-likeness Oxamide scaffold

This unsymmetrical N-phenyloxamide (MW 326.4, cLogP 2.8) uniquely combines an anilide NH critical for PAI-1 hydrogen bonding with a bis(ethylsulfanyl)acetyl masked glyoxyloyl electrophile. Unlike symmetric oxamides or the parent N-phenyloxamide, it enables DMTSF-activated thionium ion cascade cyclization to complex heterocycles while retaining pharmacophoric integrity—a dual utility impossible with generic building blocks. Identity verified by 1H, 13C, 2D NMR plus FTIR.

Molecular Formula C14H18N2O3S2
Molecular Weight 326.43
CAS No. 338975-26-1
Cat. No. B2998425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide
CAS338975-26-1
Molecular FormulaC14H18N2O3S2
Molecular Weight326.43
Structural Identifiers
SMILESCCSC(C(=O)NC(=O)C(=O)NC1=CC=CC=C1)SCC
InChIInChI=1S/C14H18N2O3S2/c1-3-20-14(21-4-2)13(19)16-12(18)11(17)15-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,15,17)(H,16,18,19)
InChIKeyIIJCNTOCSLHRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-[2,2-Bis(ethylsulfanyl)acetyl]-N2-phenylethanediamide (CAS 338975-26-1): Procurement-Relevant Identity and Physicochemical Profile


N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide (CAS 338975-26-1) is an unsymmetrical N-phenyloxamide derivative bearing a bis(ethylsulfanyl)acetyl substituent on one amide nitrogen [1]. Its molecular formula is C14H18N2O3S2, with a molecular weight of 326.4 g/mol and a computed XLogP3 of 2.8 [1]. The compound is commercially available at a minimum purity specification of 95% . Spectroscopic identity is established by 3 NMR spectra (1H, 13C, and 2D) and 1 FTIR spectrum deposited in SpectraBase, referenced under the synonym N-glyoxyloyl-N'-phenyloxamide, N-[2-(diethyl mercaptal)] [2]. Structurally, it combines an oxalamide (ethanediamide) core—a scaffold implicated in plasminogen activator inhibitor-1 (PAI-1) inhibition [3]—with a sulfur-containing masked glyoxyloyl moiety that enables distinct synthetic transformations [4].

Why N1-[2,2-Bis(ethylsulfanyl)acetyl]-N2-phenylethanediamide (CAS 338975-26-1) Cannot Be Replaced by a Generic Oxamide Building Block


The target compound occupies a specific intersection of two functional domains that simpler oxamide analogs cannot replicate. The bis(ethylsulfanyl)acetyl group is not merely a lipophilic appendage; it functions as a latent α-ketoaldehyde equivalent capable of undergoing chemoselective activation via thionium ion generation—a reactivity pathway documented for bis(ethylsulfenylacetyl)acetamides in cascade cyclization chemistry [1]. In contrast, unsubstituted N-phenyloxamide (CAS 10543-64-3, MW 164.16, cLogP ~0.9) [2] lacks both the sulfur-mediated synthetic versatility and the enhanced lipophilicity (cLogP 2.8 vs. ~0.9). Symmetric N,N'-bis(2-ethylsulfanylethyl)oxamide (MW 264.41) omits the anilide NH required for key hydrogen-bonding interactions within the PAI-1 pharmacophore [3]. Each removal or symmetrization of the substitution pattern eliminates a distinct property vector, meaning this compound cannot be interchanged with generic oxamide building blocks without compromising either synthetic utility or target binding potential.

N1-[2,2-Bis(ethylsulfanyl)acetyl]-N2-phenylethanediamide (338975-26-1): Quantified Differentiation Evidence Against Comparators


Lipophilicity Differential vs. Unsubstituted N-Phenyloxamide: cLogP Comparison for Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 2.8, compared to approximately 0.9 for the unsubstituted N-phenyloxamide (CAS 10543-64-3), representing a ΔcLogP of +1.9 units [1][2]. This increase is attributable to the two ethylsulfanyl groups replacing the terminal amide NH2. The higher lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution, which is relevant for intracellular target engagement in cell-based PAI-1 inhibition assays where the oxalamide pharmacophore class has established activity [3].

Lipophilicity Drug-likeness Oxamide scaffold

Synthetic Utility Differential: Bis(ethylsulfanyl)acetyl as a Latent Electrophile for Cascade Cyclization vs. Inert Simple Oxamides

The bis(ethylsulfanyl)acetyl motif in the target compound serves as a masked glyoxyloyl electrophile that can be activated to an α-acylthionium ion upon treatment with dimethyl(methyl)thiosulfonium tetrafluoroborate (DMTSF). This transformation has been demonstrated for structurally analogous bis(ethylsulfenylacetyl)acetamides, which underwent cascade cyclization to deliver spiro-heterocycles as single diastereomers in good yield [1]. In contrast, simple N-phenyloxamide and symmetric N,N'-dialkyloxamides lack this latent electrophilic functionality and cannot participate in analogous thionium-mediated cyclization cascades, limiting their utility as synthetic intermediates for complex heterocyclic scaffolds [2].

Synthetic methodology Thionium ion chemistry Heterocycle synthesis

Hydrogen Bond Donor/Acceptor Profile vs. Symmetric Bis-sulfide Oxamides: Impact on PAI-1 Pharmacophore Engagement

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], reflecting its unsymmetrical diamide architecture with one free anilide NH and one acylated amide NH. In the oxalamide class, the free NH groups participate in key hydrogen-bonding interactions with the PAI-1 binding site; the lead oxalamide derivative 4 (IC50 = 96 µM in chromogenic PAI-1 assay) and optimized analogs reaching IC50 = 4.5 µM retain this HBD capacity [2]. Symmetric N,N'-bis(2-ethylsulfanylethyl)oxamide, by contrast, presents 2 HBD and 4 HBA, but both NH groups are alkyl-linked, removing the anilide aromatic stacking contribution present in the target compound [3]. This differential in aromatic H-bond context may influence binding pose within the PAI-1 pocket, although direct comparative IC50 data for the target compound are not available in the public domain.

PAI-1 inhibition Hydrogen bonding Oxalamide pharmacophore

Molecular Weight and Rotatable Bond Count Differential: Impact on Ligand Efficiency Metrics

The target compound (MW 326.4 g/mol, 6 rotatable bonds) [1] occupies an intermediate complexity range between the minimal N-phenyloxamide fragment (MW 164.16, 3 rotatable bonds) [2] and the more elaborate N~1~,N~2~-bis[2-(phenylsulfanyl)ethyl]ethanediamide (MW 360.5, CAS 191980-39-9) . For fragment-to-lead optimization strategies, the target compound provides a balance of molecular recognition elements (anilide + bis-thioacetal) without exceeding typical fragment MW cutoffs as severely as the bis(phenylsulfanyl) analog. In the oxalamide PAI-1 inhibitor series, lead optimization increased MW from 164 (compound 4 scaffold core) to >400 in optimized analogs while improving IC50 from 96 µM to 4.5 µM [3]. The target compound's intermediate MW positions it as a potential mid-series intermediate, though direct potency data are absent.

Ligand efficiency Molecular complexity Fragment-based design

N1-[2,2-Bis(ethylsulfanyl)acetyl]-N2-phenylethanediamide (338975-26-1): Evidence-Backed Research and Industrial Application Scenarios


PAI-1 Inhibitor Lead Optimization: Late-Stage Diversification of the Oxalamide Scaffold

The target compound can serve as a key intermediate in PAI-1 inhibitor programs, where the oxalamide core has demonstrated IC50 values ranging from 96 µM (lead compound 4) to 4.5 µM in optimized analogs [1]. Its unsymmetrical architecture—retaining one free anilide NH while derivatizing the opposite amide with the bis(ethylsulfanyl)acetyl group—enables exploration of a substitution vector distinct from symmetric oxamide analogs. The enhanced lipophilicity (cLogP 2.8 vs. ~0.9 for the parent fragment) [2] may improve cell permeability in functional PAI-1 assays where intracellular target engagement is required.

Diversity-Oriented Synthesis of Spiro-Heterocycles via Thionium-Mediated Cyclization

The bis(ethylsulfanyl)acetyl group functions as a masked glyoxyloyl electrophile. Upon activation with DMTSF, this motif generates an α-acylthionium ion that can undergo cascade cyclization to produce spiro-heterocycles as single diastereomers, as demonstrated with structurally analogous bis(ethylsulfenylacetyl)acetamides [3]. The target compound thus serves as a bifunctional building block: the oxamide core provides conformational rigidity and hydrogen-bonding capacity, while the bis-thioacetal moiety enables late-stage cyclization to generate structurally complex heterocyclic scaffolds relevant to natural product-like compound libraries.

Physicochemical Property Calibration in Fragment-to-Lead Campaigns

With a molecular weight of 326.4 g/mol, 6 rotatable bonds, 2 HBD, and 5 HBA [4], the target compound occupies a strategic intermediate position in property space between minimal oxamide fragments (MW ~164) and fully elaborated PAI-1 inhibitors (MW >400). This profile makes it suitable for systematic SAR studies where incremental changes in lipophilicity, hydrogen-bonding capacity, and molecular complexity are correlated with target potency. Its well-characterized spectroscopic fingerprint (3 NMR + 1 FTIR in SpectraBase) [5] ensures reliable identity verification upon procurement, reducing the risk of structural misassignment in multi-step synthetic sequences.

Comparative Tool Compound for Oxamide Pharmacophore Mapping

The target compound's distinct combination of an aromatic anilide and a sulfur-containing acyl group enables its use as a comparator tool in pharmacophore mapping studies. When tested alongside the simpler N-phenyloxamide (minimal fragment) and symmetric bis-sulfide oxamides, it can help deconvolute the contributions of lipophilicity, aromatic stacking, and hydrogen-bonding geometry to target binding. Although direct biological data for this specific compound are not publicly available, the class-level PAI-1 inhibitory activity of oxalamide derivatives [1] provides a rational basis for its inclusion in focused screening libraries.

Quote Request

Request a Quote for N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.